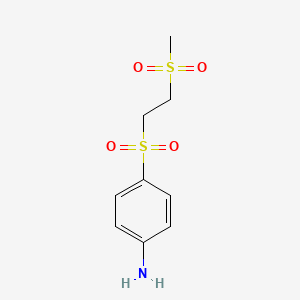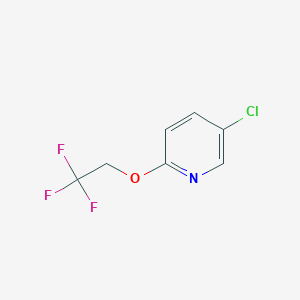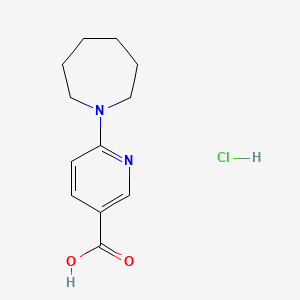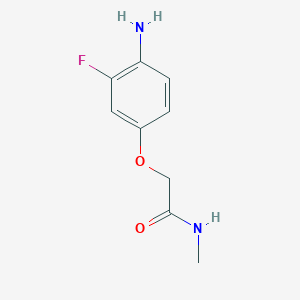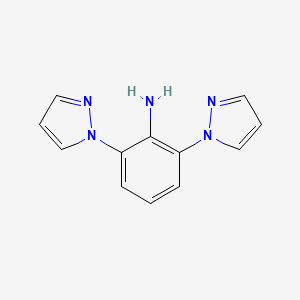
2-アミノ-2-(1H-インドール-3-イル)アセトアミド
説明
2-amino-2-(1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-2-(1H-indol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-2-(1H-indol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗ウイルス用途
2-アミノ-2-(1H-インドール-3-イル)アセトアミドを含むインドール誘導体は、抗ウイルス剤として有望であることが示されています。 これらは、RNAおよびDNAウイルスの幅広い範囲に対してテストされており、いくつかの化合物はインフルエンザAおよびコクサッキーB4ウイルスに対して阻害活性を示しています 。ウイルス複製を阻害する能力により、これらの化合物は新しい抗ウイルス薬の開発において貴重なものとなっています。
抗炎症および鎮痛特性
特定のインドール誘導体は、抗炎症および鎮痛活性を示しています。 これらの特性は、インドメタシンやセレコキシブなどの既存薬に関連する副作用なしに、痛みを軽減し、炎症を軽減できる新しい薬物の開発に不可欠です 。
農業用途
農業では、インドール誘導体は、植物の成長促進剤や植物病害からの保護剤としての可能性が探られています。 例えば、インドール-3-酢酸は、トリプトファンの分解から生じる植物ホルモンであり、植物の成長と発達に役割を果たしています 。同様の化合物に関する研究は、作物の収量と回復力を向上させる可能性があります。
産業用途
インドール核は、多くの合成医薬品分子における重要な構成要素であり、これは医薬品製造におけるその重要性を示しています。 インドール誘導体の幅広い生物活性は、複数の受容体に高親和性で結合することが有益な産業用途において価値があります 。
環境用途
インドール誘導体は、環境科学、特に微生物相互作用の研究とバイオ修復戦略の開発に使用できます。 その多様な生物活性は、汚染や廃棄物管理などの環境問題に対処するために活用できます 。
バイオテクノロジー用途
バイオテクノロジーでは、インドール誘導体は、新しい治療用化合物の開発や分子相互作用の研究など、さまざまな用途で使用されています。 DPIEで観察されるように、刺激された細胞におけるmRNA産生を促進する役割は、研究開発における有用性の例です 。
材料科学用途
2-アミノ-2-(1H-インドール-3-イル)アセトアミドを含むインドール誘導体の化学的性質は、材料科学において興味深いものです。 これらは、薬物送達システム、センサー、その他の先端技術において潜在的な用途を持つ新しい材料の合成に使用できます 。
製薬研究
インドール誘導体は、その薬理活性について広く研究されています。それらは、多くの合成薬の骨格として役立ち、さまざまな病気に対する新しい治療法の発見に関与しています。 この分野における2-アミノ-2-(1H-インドール-3-イル)アセトアミドの探求は、薬物開発の飛躍につながる可能性があります 。
作用機序
Target of Action
It is known that indole derivatives, which include 2-amino-2-(1h-indol-3-yl)acetamide, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to inhibit replication of certain viruses . Others have been found to inhibit proteins such as Bcl-2 and Mcl-1, which play crucial roles in cell survival and apoptosis .
Biochemical Pathways
Indole and its derivatives are known to be involved in a wide range of biological effects by circulating in the plasma . They are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Result of Action
Indole derivatives have been reported to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet . This suggests that dietary and microbial factors could potentially influence the action of 2-amino-2-(1H-indol-3-yl)acetamide.
生化学分析
Biochemical Properties
2-amino-2-(1H-indol-3-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 2-amino-2-(1H-indol-3-yl)acetamide, have been shown to possess antiviral, anti-inflammatory, anticancer, and antioxidant activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. The nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
2-amino-2-(1H-indol-3-yl)acetamide has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce cell cycle arrest and apoptosis in cancer cells . This compound may also modulate cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, 2-amino-2-(1H-indol-3-yl)acetamide can impact cellular metabolism by altering the activity of metabolic enzymes and influencing the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of 2-amino-2-(1H-indol-3-yl)acetamide involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and proliferation . Additionally, 2-amino-2-(1H-indol-3-yl)acetamide can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the expression of genes involved in cell cycle regulation, apoptosis, and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-2-(1H-indol-3-yl)acetamide can change over time. This compound’s stability and degradation are important factors to consider. Studies have shown that indole derivatives can undergo degradation under certain conditions, which can affect their biological activity . Long-term effects of 2-amino-2-(1H-indol-3-yl)acetamide on cellular function have been observed in both in vitro and in vivo studies. These effects may include sustained inhibition of cell proliferation, induction of apoptosis, and alterations in metabolic pathways.
Dosage Effects in Animal Models
The effects of 2-amino-2-(1H-indol-3-yl)acetamide can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects such as anti-inflammatory and anticancer activities. At higher doses, toxic or adverse effects may be observed . These effects can include hepatotoxicity, nephrotoxicity, and other organ-specific toxicities. It is important to determine the optimal dosage range for therapeutic applications while minimizing potential adverse effects.
Metabolic Pathways
2-amino-2-(1H-indol-3-yl)acetamide is involved in several metabolic pathways. It can interact with enzymes and cofactors that play a role in its metabolism. For example, indole derivatives are known to be metabolized by cytochrome P450 enzymes, which can lead to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of 2-amino-2-(1H-indol-3-yl)acetamide. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites in cells.
Transport and Distribution
The transport and distribution of 2-amino-2-(1H-indol-3-yl)acetamide within cells and tissues are crucial for its biological activity. This compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . For instance, indole derivatives have been shown to be transported by organic anion transporters and other membrane proteins. The localization and accumulation of 2-amino-2-(1H-indol-3-yl)acetamide in specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of 2-amino-2-(1H-indol-3-yl)acetamide can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, indole derivatives have been observed to localize in the nucleus, mitochondria, and other organelles. The localization of 2-amino-2-(1H-indol-3-yl)acetamide can influence its interactions with biomolecules and its overall biological effects.
特性
IUPAC Name |
2-amino-2-(1H-indol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-9(10(12)14)7-5-13-8-4-2-1-3-6(7)8/h1-5,9,13H,11H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCIHKQXVSURIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


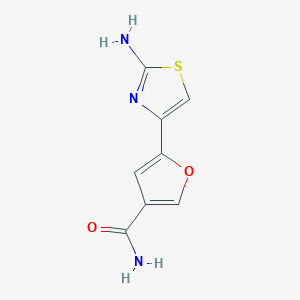
![3-[(2,2,2-Trifluoroethyl)amino]propanoic acid hydrochloride](/img/structure/B1523777.png)


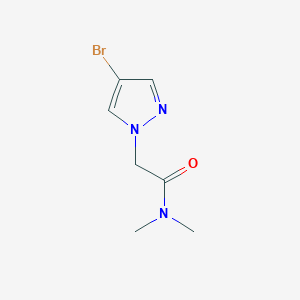
![2-({1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}oxy)acetic acid](/img/structure/B1523783.png)
